molecular formula C14H17NO B5878788 2-methyl-3-[(2-phenylethyl)amino]-2-cyclopenten-1-one

2-methyl-3-[(2-phenylethyl)amino]-2-cyclopenten-1-one

Cat. No. B5878788
M. Wt: 215.29 g/mol
InChI Key: IVBNBQKMZITYQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-3-[(2-phenylethyl)amino]-2-cyclopenten-1-one is a synthetic compound that belongs to the class of cyclopentenones. It is also known as MPA, and it has been widely studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of MPA is not fully understood, but it is believed to act through the inhibition of certain enzymes and pathways in the body. MPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. MPA has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
MPA has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and induce apoptosis in cancer cells. MPA has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, MPA has been shown to have antiviral effects against certain viruses.

Advantages and Limitations for Lab Experiments

MPA has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. MPA is also stable and has a long shelf life, which makes it easy to store and transport. However, there are some limitations to the use of MPA in lab experiments. It is a complex compound that requires expertise in organic chemistry to synthesize. Additionally, MPA is not readily available commercially, which can make it difficult to obtain for research purposes.

Future Directions

There are several future directions for the study of MPA. One area of research is the development of MPA analogs that have improved therapeutic properties. Another area of research is the investigation of the mechanisms of action of MPA in greater detail. Additionally, MPA could be studied for its potential use in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Overall, MPA is a promising compound that has the potential to be used in a variety of scientific research applications.

Synthesis Methods

MPA is synthesized through a multistep process that involves the reaction of 2-methylcyclopentenone with phenylethylamine. The resulting product is then subjected to further chemical reactions to yield MPA. The synthesis method is complex and requires expertise in organic chemistry.

Scientific Research Applications

MPA has been used in scientific research for its potential therapeutic applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. MPA has also been investigated for its ability to inhibit the growth of cancer cells and induce apoptosis. Additionally, MPA has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

2-methyl-3-(2-phenylethylamino)cyclopent-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-11-13(7-8-14(11)16)15-10-9-12-5-3-2-4-6-12/h2-6,15H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBNBQKMZITYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCC1=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(phenethylamino)cyclopent-2-en-1-one

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